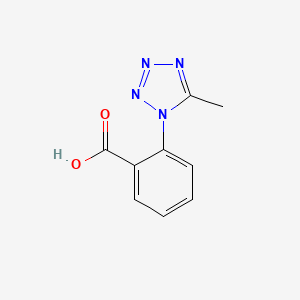

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIPJVLRQGAKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Methyl 1h Tetrazol 1 Yl Benzoic Acid

Established Synthetic Pathways for the Chemical Compound and its Structural Analogs

The construction of the 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid scaffold can be achieved through several synthetic routes, primarily involving the formation of the tetrazole ring or the strategic coupling of pre-existing tetrazole and benzoic acid precursors.

Cycloaddition Approaches (e.g., [3+2] Azide-Nitrile Cycloadditions)

The [3+2] cycloaddition between a nitrile and an azide (B81097) is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov This reaction involves the formation of the tetrazole ring by reacting an organic nitrile with an azide source, often in the presence of a catalyst.

While a direct synthesis of this compound via a cycloaddition reaction starting from 2-cyanobenzoic acid has not been extensively detailed in readily available literature, the synthesis of its structural isomer, 3-(1H-tetrazol-5-yl)benzoic acid, provides a relevant example of this methodology. In this synthesis, 3-cyanobenzoic acid is reacted with sodium azide, typically in the presence of a Lewis acid catalyst like zinc chloride or an ammonium (B1175870) salt, under reflux or hydrothermal conditions. nih.govnih.gov The reaction proceeds through the addition of the azide to the nitrile group, followed by cyclization to form the tetrazole ring.

A general representation of this approach for a cyanobenzoic acid is depicted below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 3-cyanobenzoic acid | Sodium Azide | Cd(NO3)2·6H2O, water, 160 °C | 3-(1H-tetrazol-5-yl)benzoic acid | nih.gov |

| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide | Dibutyltin oxide, toluene, reflux | 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline | mdpi.com |

| Oxazoline nitrile derivative | Sodium Azide | Et3N·HCl, toluene, 120°C | 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline | imist.ma |

Hydrolytic Procedures

A common strategy for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. This method is applicable to the synthesis of this compound, where a precursor ester, such as methyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate, is subjected to hydrolytic conditions. The hydrolysis can be carried out under either acidic or basic conditions. psu.edursc.orgchemspider.comquizlet.comquora.com

Basic hydrolysis, or saponification, is frequently employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. psu.educhemspider.com This reaction produces the carboxylate salt, which is then protonated by the addition of a strong acid in a subsequent workup step to yield the desired carboxylic acid.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, water, methanol (B129727), reflux; then HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

| Methyl 4-(N-benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)benzoate | General saponification procedure | 4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)benzoic acid | 57% | rsc.orgrsc.org |

| Ethyl 2-propoxy-5-methylbenzoate | 10% KOH in 50% ethanol (B145695), reflux | 2-Propoxy-5-methylbenzoic acid | Not specified |

Regioselective N-Arylation Strategies for Tetrazole Derivatives

The regioselective N-arylation of a pre-formed 5-methyltetrazole (B45412) with a suitable benzoic acid derivative is a powerful approach to control the connectivity of the final product. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are commonly used for the formation of N-aryl bonds.

In this strategy, 5-methyltetrazole can be reacted with a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid, or their corresponding esters. The reaction is typically carried out in the presence of a copper catalyst, a base, and a suitable ligand. The choice of ligand can be crucial for achieving high yields and regioselectivity, favoring the formation of the N1-arylated product over the N2-arylated isomer.

While specific examples for the synthesis of this compound using this method are not extensively documented, the general applicability of copper-catalyzed N-arylation of N-H containing heterocycles with aryl halides is well-established.

| Tetrazole Derivative | Aryl Halide | Catalyst System | Product Type |

| Imidazoles/Benzimidazoles | Aryl iodides and bromides | Copper/4,7-Dimethoxy-1,10-phenanthroline | N-arylated imidazoles/benzimidazoles |

| 5-aminopyrazoles | Unsymmetrical diaryl bromide | Copper catalyst | Pyrazolo[3,4-b]indoles |

Derivatization and Scaffold Modification Strategies

Once this compound is synthesized, it can be further modified at either the benzoic acid moiety or the tetrazole ring to generate a library of derivatives for various applications.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol. The synthesis of various ester derivatives of valsartan, a drug containing a tetrazole moiety, highlights the utility of this approach for creating prodrugs or modifying the pharmacokinetic properties of the parent molecule. nih.govmdpi.com

Amidation: Amides are typically synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. The resulting amides are generally more stable than the corresponding esters.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide |

Substitutions on the Tetrazole Ring (e.g., at the 5-position)

Modification of the tetrazole ring itself, particularly at the 5-position, offers another avenue for structural diversification. While the methyl group in this compound is relatively stable, its functionalization can be challenging. However, by starting with a different 5-substituted tetrazole in the initial synthesis, a variety of analogs can be accessed. For instance, using a 5-halomethyltetrazole could provide a handle for subsequent nucleophilic substitution reactions.

Alternatively, the synthesis could begin with a nitrile precursor that already contains the desired functionality at the position that will become the 5-position of the tetrazole ring. For example, the synthesis of 2,3,5,6-tetra-(1H-tetrazol-5-yl)pyrazine-based energetic materials demonstrates the construction of complex molecules with multiple tetrazole units. nih.gov This approach allows for the incorporation of a wide range of substituents at the 5-position, thereby enabling the exploration of structure-activity relationships.

Formation of Complex Heterocyclic Hybrid Structures

The presence of both a carboxylic acid and a tetrazole ring in this compound offers pathways to the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be envisioned, where the carboxylic acid or a derivative thereof reacts with the tetrazole ring or a substituent to form a new ring. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of related compounds suggests potential synthetic routes.

One plausible approach involves the activation of the carboxylic acid group, for instance, by converting it to an acid chloride or an ester, followed by a reaction that engages the tetrazole ring. For example, intramolecular cyclization of 2-(tetrazol-1-yl)benzoic acids can potentially lead to the formation of tetrazolo[5,1-a]isoindol-5-one derivatives. This type of reaction would create a tricyclic fused heterocyclic system, which could be of interest in medicinal chemistry and materials science.

Another strategy could involve the functionalization of the methyl group on the tetrazole ring, followed by a condensation reaction with the carboxylic acid. Such a transformation would lead to the formation of a larger ring system fused to the benzene (B151609) ring. The feasibility of these transformations would depend on the specific reaction conditions and the stability of the resulting heterocyclic systems.

The synthesis of complex heterocyclic hybrids often relies on multi-step reaction sequences. For this compound, a possible synthetic pathway to a fused heterocyclic system is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), reflux | 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride |

| 2 | Intramolecular Cyclization | Lewis acid catalyst (e.g., AlCl₃), inert solvent | Fused heterocyclic system (e.g., a tetrazolo-isoindolone derivative) |

This hypothetical reaction sequence illustrates how this compound could serve as a precursor to more elaborate heterocyclic structures. The specific outcomes and yields would need to be determined experimentally.

Reactivity and Transformation Mechanisms

The reactivity of this compound is governed by the chemical properties of its carboxylic acid and tetrazole moieties. The following sections detail its reactions with bases to form salts and its potential for undergoing photochemical transformations.

As a carboxylic acid, this compound readily undergoes acid-base reactions with a wide range of organic and inorganic bases to form the corresponding salts. This is a fundamental and predictable reaction for this class of compounds. The proton of the carboxylic acid group (-COOH) is transferred to the base, resulting in the formation of a carboxylate anion and the protonated base as the cation.

With Inorganic Bases: The reaction with inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) in a suitable solvent like water or ethanol typically yields the corresponding alkali metal salt. These salts are often more water-soluble than the parent acid.

With Organic Bases: A variety of organic bases, particularly amines, can be used to form ammonium salts. Primary, secondary, and tertiary amines, as well as other nitrogen-containing organic bases like pyridine, can deprotonate the carboxylic acid. The resulting salts can have different physical properties, such as melting points and solubilities, compared to the free acid. The formation of these salts can be useful for purification, formulation, or for modulating the biological activity of the compound.

The following tables provide a non-exhaustive list of potential salts that could be formed from this compound.

Table of Potential Inorganic Salts

| Inorganic Base | Name of Salt | Chemical Formula of Salt |

| Sodium hydroxide (NaOH) | Sodium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₉H₇N₄NaO₂ |

| Potassium carbonate (K₂CO₃) | Potassium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₉H₇N₄KO₂ |

| Calcium hydroxide (Ca(OH)₂) | Calcium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₁₈H₁₄CaN₈O₄ |

Table of Potential Organic Salts

| Organic Base | Name of Salt | Chemical Formula of Salt |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₁₅H₂₃N₅O₂ |

| Pyridine (C₅H₅N) | Pyridinium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₁₄H₁₃N₅O₂ |

| Ethanolamine (HOCH₂CH₂NH₂) | Ethanolammonium 2-(5-methyl-1H-tetrazol-1-yl)benzoate | C₁₁H₁₅N₅O₃ |

The tetrazole ring is known to be photochemically active. mdpi.com Upon irradiation with ultraviolet (UV) light, tetrazole derivatives can undergo a variety of transformations, the most common of which is the extrusion of a molecule of nitrogen (N₂). mdpi.com This process generates a highly reactive intermediate, typically a nitrene or a carbene, which can then undergo further reactions to form new cyclic or acyclic products.

While specific photochemical studies on this compound are not readily found in the literature, the general behavior of tetrazoles allows for predictions of its potential photochemical reactivity. Photolysis of the tetrazole ring in this molecule would likely lead to the loss of N₂ and the formation of a nitrene intermediate. This nitrene could then undergo several possible subsequent reactions:

Intramolecular C-H insertion: The nitrene could insert into a C-H bond of the adjacent benzoic acid moiety, leading to the formation of a new fused heterocyclic system.

Rearrangement: The intermediate could rearrange to form other heterocyclic structures, such as a benzimidazolone derivative.

Intermolecular reactions: In the presence of other reagents, the reactive intermediate could participate in intermolecular reactions.

The specific outcome of the photochemical reaction would be highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactive species. The photochemistry of tetrazoles is a complex field, and the products formed can be diverse. mdpi.com A hypothetical photochemical rearrangement of this compound is presented in the table below.

| Step | Reaction | Intermediate | Potential Product |

| 1 | Photolysis (UV light) | Nitrene | Fused heterocyclic compound (e.g., a benzimidazolone derivative) |

It is important to note that these are postulated reaction pathways based on the known chemistry of tetrazoles, and experimental verification would be necessary to confirm the actual products and mechanisms for this compound.

An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound did not yield the detailed experimental data required to fully populate the requested article structure. While information is available for structurally related compounds, such as isomers or analogues lacking the methyl group, providing that information would deviate from the strict instruction to focus solely on the specified molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed data tables and research findings for this compound based on the currently accessible information. The required spectroscopic, crystallographic, and analytical data for this specific compound are not available in the public domain through the conducted searches.

Advanced Structural Elucidation and Conformational Analysis

Crystallographic and Solid-State Structural Analysis

Polymorphism and Crystallinity Investigations

Following a comprehensive search of scientific literature and crystallographic databases, no published studies detailing the polymorphism or crystal structure of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid were found. The investigation for research findings, including reports on different polymorphic forms, their crystallographic data, and methods of characterization for this specific compound, did not yield any results.

Consequently, information regarding the existence of polymorphs, their relative stabilities, and the specific crystalline habits of this compound is not available in the public domain. The creation of data tables detailing unit cell parameters, space groups, or other crystallographic information is not possible without experimental data from single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), or other solid-state characterization techniques.

Further research, including systematic polymorph screening and crystallographic analysis, would be required to elucidate the solid-state properties of this compound. Such studies would be essential to understand its potential for polymorphism and to characterize the crystal structure of any identified forms. Without these foundational experimental studies, a scientifically accurate and detailed discussion on the polymorphism and crystallinity of this compound cannot be provided.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid. These methods allow for the detailed examination of its electronic and structural characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for derivatives of benzoic acid and tetrazoles have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

These calculations would predict key structural parameters. For the closely related compound, 2-(1H-tetrazol-1-yl)benzoic acid, crystallographic data reveals that the tetrazole and benzene (B151609) rings are not coplanar, with a significant dihedral angle between them of 52.90(4) degrees nih.gov. It is expected that DFT calculations for this compound would also show a non-planar conformation due to steric hindrance between the two ring systems.

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations for a Tetrazolyl-Benzoic Acid Structure

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Benzene-Tetrazole) | ~50-60° |

| C-N (Benzene-Tetrazole Linker) Bond Length | ~1.45 Å |

| C=O (Carboxylic Acid) Bond Length | ~1.22 Å |

| O-H (Carboxylic Acid) Bond Length | ~0.97 Å |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific DFT data for this compound is not available in the cited literature.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties. For a molecule like this compound, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to calculate its electronic energy, dipole moment, and polarizability. These calculations would offer a detailed picture of the electron distribution within the molecule and how it responds to an external electric field. While computationally more intensive than DFT, ab initio methods can serve as a benchmark for the accuracy of DFT results.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule. For tetrazole and benzoic acid derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the entire molecule, including the carboxylic acid group.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Tetrazolyl-Benzoic Acid Structure

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific FMO data for this compound is not available in the cited literature.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. The ESP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can elucidate its dynamic behavior over time.

MD simulations for this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape. A key aspect to investigate would be the rotation around the single bond connecting the benzoic acid and tetrazole rings.

Given the expected steric hindrance, it is likely that the molecule exists in a limited number of stable conformations characterized by a significant dihedral angle between the two rings, as suggested by the crystal structure of the analogous 2-(1H-tetrazol-1-yl)benzoic acid nih.gov. MD simulations could quantify the energy barriers between these conformations and determine their relative populations at a given temperature. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Ligand-Target Interaction Dynamics (General Principles)

The tetrazole moiety is a key pharmacophore in medicinal chemistry, largely due to its ability to engage in specific, favorable interactions with biological targets. Computational studies, including molecular docking, are fundamental in predicting and understanding these interactions. The nitrogen-rich tetrazole ring can act as a versatile hydrogen bond acceptor. rug.nl The lone pairs of electrons on the sp²-hybridized nitrogen atoms can form strong hydrogen bonds with donor groups, such as the backbone N-H or side-chain hydroxyls (e.g., Serine, Threonine) of amino acids within a protein's active site. rug.nl

Furthermore, the delocalized π-electron system of the tetrazole ring allows for electrostatic and π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in a receptor pocket. nih.gov In its deprotonated (tetrazolate) form, the anion's negative charge is delocalized over the ring, enabling strong ionic or salt-bridge interactions with positively charged residues like Arginine and Lysine. nih.gov These multifaceted interaction capabilities make tetrazole derivatives potent ligands for a variety of protein targets. Molecular docking studies on related biphenyl tetrazole derivatives have demonstrated the importance of these interactions, showing strong salt bridges and hydrogen bonds with key residues in enzyme active sites. nih.gov

Theoretical Mechanistic Elucidations of Chemical Reactions

Theoretical studies are crucial for understanding the complex pathways of chemical reactions. For this compound, the formation of the tetrazole ring is of primary interest.

Reaction Pathway Mapping and Transition State Characterization

The most common and synthetically proficient method for forming 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with an organic nitrile. acs.orgnih.gov Density Functional Theory (DFT) calculations have been extensively used to map the mechanistic pathways of this reaction. acs.orgnih.gov

Computational studies have investigated several possible mechanisms, including a concerted [3+2] cycloaddition and various stepwise pathways. acs.orgresearchgate.net The prevailing evidence from these theoretical models suggests that the reaction does not typically proceed via a simple, concerted cycloaddition of the azide anion to the nitrile. nih.gov Instead, a more complex pathway is favored, which involves the formation of an imidoyl azide intermediate that subsequently undergoes cyclization. acs.orgnih.govresearchgate.net The characterization of the transition states for these steps using DFT methods like B3LYP reveals the critical geometries and energy barriers involved. acs.orgnih.gov For instance, in zinc-catalyzed reactions, it is proposed that the coordination of the nitrile to the zinc ion is the key catalytic step, significantly lowering the activation barrier for the nucleophilic attack by the azide. nih.gov

Energy Profiles of Chemical Transformations

The energy profiles calculated for tetrazole formation highlight the favorability of certain reaction pathways over others. The uncatalyzed reaction between an azide salt and a nitrile generally has a high activation barrier, requiring elevated temperatures to proceed. acs.orgacs.org

Computational Bioisosterism and Property Prediction

The tetrazole ring in this compound serves as a well-established bioisostere for the carboxylic acid group. Computational methods provide a quantitative basis for understanding this critical relationship in drug design.

Electronic and Steric Similarities between Tetrazole and Carboxylate Moieties

The bioisosteric relationship between the 5-substituted 1H-tetrazole ring and the carboxylic acid group is one of the most utilized strategies in medicinal chemistry. researchgate.net This similarity is rooted in several key physicochemical properties that can be explored computationally.

Acidity: The pKa of the N-H proton on the tetrazole ring (pKa ≈ 4.5–4.9) is remarkably similar to that of a carboxylic acid (pKa ≈ 4.2–4.4), meaning both groups are ionized at physiological pH. nih.gov

Electrostatic Potential: Computational studies reveal that the tetrazolate and carboxylate anions exhibit a striking similarity in their electrostatic potentials (ESP). nih.gov Both anions display four coplanar local minima in their ESPs, consistent with the positions of lone pairs, which allows them to engage in similar non-covalent interactions with a receptor. nih.gov

Electronic Density: Despite their different atomic compositions, the average electron densities of the tetrazole and carboxylate bioisosteric groups have been calculated to be nearly identical. researchgate.net

Steric Properties: Both moieties are planar, allowing them to occupy similar space within a binding pocket. researchgate.net However, the tetrazole ring is slightly larger than the carboxylate group. nih.govnih.gov

These computed similarities in electronic and steric profiles explain why the tetrazole group can often replace a carboxylic acid in a drug molecule while maintaining or even enhancing biological activity. nih.gov

| Property | Carboxylate Moiety (-COOH) | 5-Substituted Tetrazole Moiety (-CN₄H) | Reference |

| pKa | ~4.2–4.4 | ~4.5–4.9 | nih.gov |

| Geometry | Planar | Planar | researchgate.net |

| Lipophilicity | Lower | Higher (as anion) | researchgate.netnih.gov |

| Electrostatic Potential | Similar to tetrazolate anion | Similar to carboxylate anion | nih.gov |

| Metabolic Stability | Susceptible to conjugation | More resistant to metabolism | rug.nlresearchgate.net |

Prediction of Physicochemical Properties Relevant to Molecular Interactions

Computational tools are routinely used to predict the physicochemical properties of molecules like this compound, which are critical for their pharmacokinetic behavior and ability to interact with biological systems. rsc.org These properties are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness." researchgate.net

For this compound, key properties can be computationally predicted. These parameters, including molecular weight, topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors, are crucial determinants of a molecule's absorption and distribution. The TPSA, in particular, is a good predictor of membrane permeability.

| Property | Predicted Value | Description | Reference |

| Molecular Formula | C₉H₈N₄O₂ | --- | nih.gov |

| Molecular Weight | 204.19 g/mol | Mass of one mole of the substance. | nih.gov |

| XLogP3 | 1.2 | A measure of lipophilicity. | nih.gov |

| Hydrogen Bond Donors | 1 | Number of O-H or N-H bonds. | nih.gov |

| Hydrogen Bond Acceptors | 5 | Number of N or O atoms. | guidechem.com |

| Rotatable Bonds | 2 | Number of bonds that allow free rotation. | guidechem.com |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | Surface sum over all polar atoms, a predictor of transport properties. | nih.gov |

These predicted values suggest that the molecule adheres to the general physicochemical parameters associated with orally bioavailable drugs.

Coordination Chemistry and Supramolecular Assembly of Tetrazolyl Benzoate Ligands

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of coordination polymers using 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid typically involves self-assembly processes under specific reaction conditions, with hydrothermal methods being particularly prevalent.

Hydrothermal Synthesis Routes for Metal-Organic Frameworks (MOFs)

Hydrothermal synthesis is a widely employed method for growing high-quality single crystals of MOFs from ligands like tetrazolyl-benzoic acids. rsc.org This technique involves heating the reactants—a metal salt and the organic ligand—in water or a mixed-solvent system within a sealed vessel (e.g., a stainless steel bomb) at temperatures above the boiling point of the solvent. semanticscholar.org

The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product upon slow cooling. Factors such as temperature, pH, reaction time, and the molar ratio of reactants can be systematically varied to control the dimensionality, topology, and crystalline phase of the resulting MOF. For related systems, solvents such as N,N-dimethylformamide (DMF) or methanol (B129727) are often used in conjunction with water. rsc.orgresearchgate.net

Crystal Structures and Topologies of Coordination Polymers

Coordination polymers derived from ligands analogous to this compound exhibit a rich variety of crystal structures and network topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govrsc.org The final structure is determined by the coordination preferences of the metal ion, the coordination modes of the ligand, and the presence of any auxiliary ligands or template molecules. rsc.org

For instance, studies on complexes with similar triazole- and tetrazole-carboxylate ligands have revealed diverse coordination environments. Metal centers can adopt various geometries, such as octahedral or pentagonal bipyramidal, by coordinating with the nitrogen atoms of the azole ring and the oxygen atoms of the carboxylate groups. nih.gov These coordinated units then link together to form extended structures. In some cases, dinuclear or tetranuclear metal clusters act as secondary building units (SBUs), which are then bridged by the organic ligands to create robust 2D or 3D frameworks. rsc.org The resulting networks can possess complex topologies, such as (4,4)-connected nets or more intricate (3,6)-connected frameworks. rsc.orgmdpi.com

Below is a table summarizing crystallographic data for coordination polymers based on analogous ligands, illustrating the structural diversity achievable.

| Compound | Metal Ion | Crystal System | Space Group | Key Structural Feature |

| [Cd0.5(L1)(H2O)] | Cd(II) | Triclinic | P-1 | 2D layered structure from 1D chains |

| [Cd(L1)(TPA)0.5(H2O)]·H2O | Cd(II) | Monoclinic | P21/c | 3D framework with pentagonal bipyramid Cd(II) geometry |

| [Zn(L1)(TPA)0.5]·H2O | Zn(II) | Monoclinic | P21/c | 3D framework based on five-coordinated Zn(II) |

| [Mn2(OH)(L2)(DMA)] | Mn(II) | - | - | 3D net built from tetranuclear Mn4(μ3-OH)2 clusters |

| [Cu2(OH)(L2)(DMA)]·3.5H2O | Cu(II) | - | - | (3,6)-connected 3D framework with tetranuclear clusters |

Data derived from analogous systems where L1 = 2,4-bis-(triazol-1-yl)-benzoate and L2 = 5-(1H-tetrazol-5-yl)isophthalate. nih.govrsc.org

Role of Non-covalent Interactions in Supramolecular Architectures

While covalent metal-ligand coordination bonds form the primary structure of coordination polymers, weaker non-covalent interactions are crucial for stabilizing the crystal packing and dictating the final three-dimensional supramolecular architecture. mdpi.com These interactions include hydrogen bonding, π–π stacking, and van der Waals forces.

π–π Stacking: The aromatic phenyl and tetrazole rings are capable of engaging in π–π stacking interactions. These interactions occur between parallel-displaced or edge-to-face oriented rings of adjacent polymer chains or layers, contributing significantly to the cohesion and dense packing of the crystal structure. mdpi.com

The interplay of these directional, non-covalent forces with the stronger coordination bonds allows for a high degree of control in crystal engineering, enabling the rational design of functional materials with specific network architectures. mdpi.com

Intermolecular Hydrogen Bonding Networks

In the crystalline state, tetrazolyl-benzoic acids are known to form extensive hydrogen-bonded networks. For the related compound, 3-(1H-tetrazol-5-yl)benzoic acid, the crystal structure reveals a two-dimensional network held together by intermolecular N—H···O and O—H···N hydrogen bonds. nih.govpsu.edu The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the tetrazole ring offers both a donor (N-H, if present) and multiple nitrogen atoms as acceptor sites.

It is anticipated that molecules of this compound will engage in similar hydrogen bonding motifs. The carboxylic acid proton can form a strong hydrogen bond with a nitrogen atom of the tetrazole ring on an adjacent molecule. Concurrently, the carbonyl oxygen of the benzoic acid can act as an acceptor for hydrogen bonds from neighboring molecules. This donor-acceptor pairing can lead to the formation of robust supramolecular synthons, such as chains or sheets.

For instance, in the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid, the N···O and O···N distances are reported to be 2.712(2) Å and 2.666(2) Å, respectively, indicative of strong hydrogen bonding interactions that create two-dimensional sheets. nih.govpsu.edu A similar pattern is observed in 2-(1H-tetrazol-1-yl)benzoic acid, which also forms two-dimensional networks through O—H···N and C—H···O hydrogen bonds. It is highly probable that this compound will exhibit comparable hydrogen bonding, leading to a well-organized, high-dimensional supramolecular architecture.

| Compound | Donor-H···Acceptor | D···A Distance (Å) | Reference |

|---|---|---|---|

| 3-(1H-Tetrazol-5-yl)benzoic acid | N—H···O | 2.712(2) | nih.gov |

| 3-(1H-Tetrazol-5-yl)benzoic acid | O—H···N | 2.666(2) | nih.gov |

| 2-(1H-Tetrazol-1-yl)benzoic acid | O—H···N | N/A | |

| 2-(1H-Tetrazol-1-yl)benzoic acid | C—H···O | N/A |

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, is another crucial non-covalent force that contributes to the stabilization of the crystal structures of aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the case of this compound, both the benzene (B151609) and the tetrazole rings are capable of participating in such interactions.

Studies on related compounds have demonstrated the significance of π-π stacking. For example, in the structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, π-π stacking interactions are observed between the tetrazole and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.78 Å. These interactions, in conjunction with hydrogen bonding, contribute to the formation of a three-dimensional network.

The geometry of these stacking interactions can vary, from a parallel-displaced to a T-shaped or edge-to-face arrangement, depending on the electronic nature and steric hindrance of the substituents on the aromatic rings. Strong π-π stacking is generally characterized by centroid-to-centroid distances in the range of 3.3 to 3.8 Å. Given the planar nature of both the benzene and tetrazole rings in this compound, it is expected that π-π stacking will play a significant role in its crystal packing, likely involving interactions between benzene-benzene, tetrazole-tetrazole, or benzene-tetrazole ring pairs of neighboring molecules. The presence of the methyl group on the tetrazole ring may influence the specific geometry of these interactions.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate | Tetrazole-Benzene | 3.78 |

Structure Activity Relationship Sar and Mechanistic Studies of Molecular Interactions

Receptor Binding and Modulation Mechanisms

Dynamic Mass Redistribution (DMR) Assays for Receptor Activation Studies

Dynamic Mass Redistribution (DMR) is a label-free technology that monitors ligand-induced cellular responses in real-time. nih.gov This technique measures the redistribution of cellular matter following receptor activation, providing an integrated readout of the cellular signaling cascade. nih.govfrontiersin.org DMR assays are particularly valuable for studying G protein-coupled receptors (GPCRs) as they can capture the holistic cellular response, regardless of the specific G-protein coupling pathway. frontiersin.org

In the context of compounds structurally related to 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, DMR assays have been instrumental in characterizing their activity at specific receptor targets. For instance, a study on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives utilized DMR assays to determine their agonistic potency against GPR35, a GPCR that has emerged as a potential therapeutic target. nih.gov The assay allowed for a sensitive and quantitative assessment of how different substitutions on the benzamide (B126) scaffold influenced receptor activation.

The research identified several potent agonists, with their efficacy quantified by EC50 values derived from the DMR signal. nih.gov This approach provides a clear demonstration of the utility of DMR in screening and characterizing compounds that feature the tetrazolyl-phenyl moiety, a core component of this compound.

Table 1: GPR35 Agonistic Activity of Selected N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives Measured by DMR Assay. nih.gov

| Compound | Structure | GPR35 EC50 (µM) |

| 56 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |

| 63 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |

Advanced SAR Methodologies

Beyond initial screening assays, advanced methodologies are employed to build a comprehensive understanding of the structure-activity relationships that govern the molecular interactions of a compound series. These techniques include computational modeling and the application of established medicinal chemistry principles to guide further molecular design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity of a series of compounds with their structural or physicochemical properties in a mathematical manner. researchgate.netijpsr.com These models are invaluable in drug design for predicting the activity of novel molecules and for understanding the key molecular features that determine their biological effects. nih.gov

For classes of compounds like tetrazole and benzoic acid derivatives, QSAR studies typically involve the calculation of various molecular descriptors. nih.govnih.gov These descriptors can be categorized as:

Electronic: Descriptors such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric: Parameters like molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.

Hydrophobic: Typically represented by the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological: Indices that describe the connectivity and branching of the molecular structure.

A QSAR model is formulated as a mathematical equation that links a selection of these descriptors to the observed biological activity. For example, a simplified Hansch analysis, a classic QSAR method, might take the following form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration required for a specific biological effect, logP represents hydrophobicity, σ (Hammett constant) represents electronic effects, and Es (Taft constant) represents steric effects. The coefficients (k) are determined through regression analysis.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds.

| Descriptor Type | Example | Significance |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and interaction with hydrophobic pockets in receptors. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on a phenyl ring. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding affinity. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Rational Design Principles for Modulating Interaction Profiles

Rational design involves the deliberate modification of a molecule's structure to achieve a desired change in its biological activity, based on an understanding of its SAR and interaction with its biological target. For compounds containing the tetrazole and benzoic acid moieties, several key principles apply.

A primary design principle is the use of the tetrazole ring as a bioisosteric replacement for a carboxylic acid group. nih.govbenthamscience.com The tetrazole moiety has a similar pKa and can participate in similar ionic and hydrogen bonding interactions as a carboxylate, but it often confers advantages such as increased metabolic stability and improved oral bioavailability due to its higher lipophilicity. nih.gov This strategy is a cornerstone in the design of many therapeutic agents.

Further modulation of the interaction profile can be achieved through systematic substitution on the aromatic rings. The nature and position of substituents on the benzoic acid ring can profoundly influence receptor binding and activity. For example:

Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the acidity of the tetrazole or a nearby acidic proton and influence electrostatic interactions within a binding site. nih.gov

Electron-donating groups (e.g., methoxy (B1213986), methyl groups) can impact hydrogen bonding capabilities and hydrophobic interactions.

Steric bulk can be adjusted to probe the size and shape of the receptor's binding pocket, potentially enhancing binding affinity or improving selectivity over other receptors.

The SAR study of GPR35 agonists, for instance, revealed that introducing a bromo group at the 5-position of the phenyl ring and a methoxy group at the 4-position of the terminal benzamide ring significantly enhanced potency. nih.gov These findings provide clear rational design principles for optimizing this particular scaffold.

Table 3: Rational Design Principles for Tetrazolyl-Benzoic Acid Analogs.

| Structural Modification | Design Principle | Potential Outcome |

| Replacement of Carboxylic Acid with Tetrazole | Bioisosterism | Increased metabolic stability, improved pharmacokinetic profile. nih.gov |

| Addition of Halogens to Phenyl Ring | Electronic & Steric Modulation | Altered electrostatic interactions; enhanced binding affinity. nih.gov |

| Addition of Alkoxy Groups to Phenyl Ring | Hydrogen Bond/Hydrophobic Modulation | Increased potency through favorable interactions with receptor pocket. nih.gov |

| Varying Linker between Moieties | Conformational Restriction/Flexibility | Optimization of the spatial orientation of key binding groups. |

Future Research Directions and Emerging Paradigms for 2 5 Methyl 1h Tetrazol 1 Yl Benzoic Acid Research

Development of Novel Synthetic Routes and Catalytic Approaches

The synthesis of tetrazole derivatives has traditionally relied on methods such as the [2+3] cycloaddition of azides with nitriles. For instance, the synthesis of related tetrazole-containing benzoic acids often involves the reaction of a cyano group with sodium azide (B81097), sometimes using a Lewis acid like zinc bromide as a catalyst under reflux or hydrothermal conditions. nih.gov Future research is expected to move beyond these established protocols towards more efficient, sustainable, and selective synthetic strategies for 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Emerging paradigms in this area include:

Heterogeneous Catalysis: The development of novel solid-phase catalysts could offer significant advantages in terms of catalyst recovery, reusability, and milder reaction conditions, thereby enhancing the environmental and economic sustainability of the synthesis process. Research into catalysts like copper nanoparticles supported on modified montmorillonite or graphene oxide-based solid acids for the synthesis of other 5-substituted 1H-tetrazoles showcases a promising direction. rsc.orgresearchgate.net

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could accelerate reaction times and potentially enable the exploration of novel reaction pathways that are not feasible in batch synthesis.

Selective Oxidation: An alternative approach could involve the selective oxidation of a precursor molecule, such as a tolyl-substituted tetrazole. Catalytic systems based on transition metals like cobalt acetate have been successfully used for the synthesis of other benzoic acids containing heterocyclic rings and could be adapted for this specific compound. researchgate.net

Future efforts will likely focus on designing catalytic systems that can selectively produce the desired 1-yl isomer over other potential isomers, a persistent challenge in tetrazole chemistry.

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions

A deeper understanding of the formation, transformation, and interaction of this compound requires moving beyond simple endpoint analysis. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring is a critical future direction.

Key areas for exploration include:

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information on the vibrational modes of the molecule. rsc.orgmdpi.com Future studies could employ these methods in a time-resolved manner to monitor the key bond formations during synthesis or to observe the subtle changes that occur upon interaction with biological targets or metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for structural confirmation, advanced NMR techniques can probe dynamic processes and intermolecular interactions. For example, studying chemical shifts in the presence of different solvents or binding partners can provide insights into the electronic and structural perturbations of the molecule. mdpi.com

UV-Vis Spectroscopy: Investigating the UV-Vis spectral properties in various solvents can reveal information about the electronic transitions within the molecule. dergipark.org.tr This can be particularly useful for studying charge-transfer interactions, which are often crucial in both biological and materials science contexts.

Terahertz (THz) Spectroscopy: The application of emerging techniques like THz spectroscopy, which has been used to detect other benzoic acid additives, could offer novel ways to characterize the low-frequency vibrational modes and intermolecular interactions of this compound in solid-state or solution. mdpi.com

By combining these techniques, researchers can build a comprehensive, dynamic picture of the molecule's behavior at the atomic level.

Synergistic Computational-Experimental Design and Discovery Cycles

The paradigm of relying solely on experimental trial-and-error is being replaced by an integrated approach where computational chemistry guides and accelerates experimental discovery. This synergy is particularly promising for exploring the vast chemical space accessible from the this compound scaffold.

A future-forward workflow would involve:

In Silico Design: Using computational methods like Density Functional Theory (DFT), researchers can predict the structural, electronic, and spectroscopic properties of hypothetical derivatives. mdpi.comdergipark.org.tr This allows for the pre-screening of candidates with desired characteristics, such as specific electronic properties or reactivity.

Property Prediction: Computational tools can forecast key parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and vibrational frequencies, providing a theoretical basis for understanding the molecule's behavior. dergipark.org.trmdpi.com These predictions can then be directly compared with experimental data from techniques like UV-Vis and FT-IR spectroscopy.

Guided Synthesis: The most promising candidates identified through computational screening are then prioritized for laboratory synthesis. This targeted approach saves significant time and resources compared to traditional, less-directed methods.

Experimental Validation and Feedback: The synthesized compounds are characterized using the spectroscopic and analytical techniques described in the previous section. The experimental results are then used to refine and validate the computational models, creating a powerful feedback loop that improves the predictive accuracy of future design cycles. This combined experimental and computational approach has been successfully applied to study various benzoic acid derivatives. mdpi.comresearchgate.net

Elucidating Complex Biological Interaction Networks at a Molecular Level

The structural similarity of tetrazoles to carboxylic acids makes them intriguing candidates for biological applications. Future research must move beyond simple activity screening to a detailed, molecular-level understanding of how this compound and its derivatives interact with complex biological systems.

Key research avenues include:

Molecular Docking and Target Identification: Computational docking studies can predict the binding modes and affinities of the compound with the active sites of various proteins, such as enzymes or receptors. nih.gov This can help identify potential biological targets and guide the design of more potent and selective derivatives.

Enzyme Inhibition Assays: Based on docking predictions, experimental assays can be conducted to quantify the inhibitory activity of the compound against specific enzymes. For example, derivatives of other tetrazole-containing compounds have been evaluated for their potential as urease inhibitors or angiotensin-II receptor antagonists. nih.gov

Mapping Intermolecular Interactions: Understanding the specific non-covalent interactions (e.g., hydrogen bonds, π–π stacking) that govern the binding of the molecule to its biological target is crucial. nih.govmdpi.com High-resolution structural biology techniques, such as X-ray crystallography of ligand-protein complexes, combined with computational analysis, can provide this detailed information.

By elucidating these interaction networks, researchers can develop a rational basis for the design of new therapeutic agents based on the this compound scaffold.

Exploration of Non-Biological Applications (e.g., Materials Science from Coordination Polymers)

The bifunctional nature of this compound, with its nitrogen-rich tetrazole ring and oxygen-donating carboxylate group, makes it an excellent building block (ligand) for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov This area represents a significant opportunity for non-biological applications.

Future research in this domain should focus on:

Systematic Synthesis of CPs/MOFs: Exploring the self-assembly of this ligand with a wide range of metal ions (e.g., Zn(II), Cu(II), Co(II), Mn(II)) under various conditions (e.g., solvothermal synthesis) is a primary goal. rsc.orgmdpi.comrsc.org The choice of metal ion and auxiliary ligands can lead to materials with diverse dimensionality (1D, 2D, or 3D) and network topologies. rsc.org

Structural Characterization: Single-crystal X-ray diffraction is essential for determining the precise three-dimensional structures of these new materials, revealing how the metal centers are coordinated by the tetrazole and carboxylate groups.

Property Investigation: Once synthesized and structurally characterized, these novel materials should be investigated for a range of functional properties. This includes:

Luminescence: Many CPs/MOFs exhibit photoluminescent properties, making them candidates for sensors, lighting, and optical devices. nih.govresearchgate.net

Magnetism: The incorporation of paramagnetic metal ions like Mn(II) or Co(II) could lead to materials with interesting magnetic behaviors. rsc.org

Porosity and Gas Sorption: The creation of porous frameworks could be explored for applications in gas storage and separation. rsc.org

High-Energy-Density Materials: The high nitrogen content of the tetrazole ring is a characteristic feature of high-energy-density materials. rsc.org Future work could investigate the energetic properties of metal complexes derived from this compound.

By systematically exploring these avenues, the potential of this compound as a versatile component in advanced materials can be fully realized.

常见问题

Q. What are the key synthetic routes for 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzoic acid derivatives with tetrazole precursors. A common approach uses sodium azide and ammonium chloride in DMF to form the tetrazole ring, followed by functionalization at the 5-position with a methyl group . Refluxing in acetic acid with sodium acetate as a catalyst may also facilitate cyclization . Optimization includes controlling reaction temperature (70–100°C) and stoichiometric ratios to minimize side products. Purity can be enhanced via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- FT-IR : Confirms functional groups (e.g., C=O stretch of benzoic acid at ~1680–1700 cm⁻¹, N-H/N=N stretches of tetrazole at ~1450–1550 cm⁻¹) .

- 1H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, achieving R factors <0.05 for high-resolution data .

Q. What safety protocols are essential when handling this compound?

The compound may pose risks similar to related tetrazole derivatives, including skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency procedures should follow guidelines for corrosive substances, including immediate rinsing for exposure .

Q. How does the compound’s solubility profile influence experimental design?

The benzoic acid moiety confers moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Adjusting pH (e.g., using sodium bicarbonate) can enhance aqueous solubility via carboxylate salt formation. Solvent choice impacts reaction kinetics and purification .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what computational tools support this?

Substitutions at the tetrazole 5-position (e.g., methyl groups) and benzoic acid para-position influence electronic properties and binding affinity. Comparative studies show that methyl groups improve metabolic stability, while halogenation (e.g., chlorine) alters electronic effects . DFT calculations (e.g., Gaussian) predict charge distribution, and molecular docking (AutoDock) screens interactions with targets like enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Crystallographic challenges : For twinned or low-resolution data, employ SHELXD for phase refinement and Olex2 for model building. High redundancy data collection (e.g., synchrotron sources) improves accuracy .

- Purity issues : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to detect impurities .

Q. How can the compound’s potential in drug discovery be evaluated methodologically?

- In vitro assays : Test inhibition of cyclooxygenase (COX) or antimicrobial activity via microdilution (MIC values).

- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

- Derivatization : Convert to amides (e.g., using EDCI/HOBt) to improve bioavailability, as seen in analogs like N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Scaling up tetrazole reactions risks exothermic runaway. Mitigate by:

- Using flow chemistry for controlled azide reactions.

- Replacing sodium azide with safer alternatives (e.g., trimethylsilyl azide).

- Optimizing catalyst loading (e.g., CuCN in ) to reduce byproducts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 12h | 65–75 | 90 | |

| Methylation | CH₃I, K₂CO₃, DMF, RT, 6h | 85 | 95 | |

| Purification | Recrystallization (DMF/AcOH) | - | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。